N,N'-Dimethyltrimethyleneurea

Organic synthesis Polymer chemistry High-temperature reactions

N,N'-Dimethyltrimethyleneurea (DMPU), also known as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, is a cyclic urea-based polar aprotic solvent characterized by a high boiling point (246.5 °C), moderate dielectric constant (~36), and strong electron-pair donor ability. Originally introduced alongside dimethylethyleneurea (DMEU) as an analog of tetramethylurea (TMU), DMPU gained prominence after Dieter Seebach demonstrated its utility as a less toxic replacement for the carcinogenic solvent hexamethylphosphoramide (HMPA) in 1985.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 7226-23-5
Cat. No. B108851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyltrimethyleneurea
CAS7226-23-5
SynonymsTetrahydro-1,3-dimethyl-2(1H)-pyrimidinone;  1,3-Dimethyl-2-oxohexahydropyrimidine;  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone;  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone;  1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone;  1,3-Dimethylpropy
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCCN(C1=O)C
InChIInChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3
InChIKeyGUVUOGQBMYCBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-Dimethyltrimethyleneurea (DMPU) CAS 7226-23-5: A Cyclic Urea Polar Aprotic Solvent for Demanding Organic and Organometallic Applications


N,N'-Dimethyltrimethyleneurea (DMPU), also known as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, is a cyclic urea-based polar aprotic solvent characterized by a high boiling point (246.5 °C), moderate dielectric constant (~36), and strong electron-pair donor ability [1]. Originally introduced alongside dimethylethyleneurea (DMEU) as an analog of tetramethylurea (TMU), DMPU gained prominence after Dieter Seebach demonstrated its utility as a less toxic replacement for the carcinogenic solvent hexamethylphosphoramide (HMPA) in 1985 [2]. Its space-demanding molecular architecture, arising from methyl groups adjacent to the carbonyl oxygen, imparts unique coordination chemistry behavior that distinguishes it from less sterically hindered cyclic urea solvents [3].

HMPA Replacement Reported as less hazardous substitute for carcinogenic HMPA in polar aprotic applications
High-Temperature Boiling point near 246 °C supports elevated-temperature syntheses without reflux limits
Coordination Chemistry Space-demanding structure may alter metal solvation geometry, relevant for organometallic studies

Why Substituting N,N'-Dimethyltrimethyleneurea with DMI, TMU, or DMSO Compromises Key Performance Attributes


Although DMPU, DMI (1,3-dimethyl-2-imidazolidinone), TMU (tetramethylurea), and DMSO share the broad classification of dipolar aprotic solvents, they exhibit meaningfully divergent physical properties, solvation behaviors, and coordination chemistry outcomes [1]. A procurement decision based on simple functional-group similarity ignores critical quantitative differences: DMPU offers a boiling point roughly 20 °C higher than DMI, a flash point comparable to DMI but with a melting point of −20 °C versus DMI's +8.2 °C, enabling low-temperature liquid handling [2]. In coordination chemistry, DMPU's space-demanding methyl groups force lower metal-ion coordination numbers compared to the less sterically hindered DMSO or DMEU, directly altering complex formation reactivity [3]. Furthermore, toxicological risk profiles differ—DMI has been reported to present a lower potential toxicological risk than DMPU, meaning safety-driven substitution requires case-by-case evaluation rather than blanket interchangeability [4].

Boiling Point Mismatch DMI boils approximately 21 °C lower, which may limit maximum reaction temperature and alter distillation profiles.
Low-Temperature Handling DMI freezes at +8.2 °C, complicating cold-room or sub-ambient protocols where DMPU remains liquid to −20 °C.
Coordination Behavior Divergence DMSO or DMEU may not replicate the five-coordinate metal solvates observed with DMPU, potentially altering catalytic outcomes.
Toxicological Profile Differences Reported hazard classification differs; DMI may present lower reproductive toxicity concern, requiring case-by-case evaluation.

N,N'-Dimethyltrimethyleneurea (DMPU) Quantitative Differentiation Evidence for Scientific Procurement


Boiling Point Elevation of ~21 °C Over DMI Expands High-Temperature Reaction Windows

DMPU exhibits a boiling point of 246.5 °C at standard pressure, which is approximately 21–22 °C higher than the boiling point of its closest cyclic urea analog, 1,3-dimethyl-2-imidazolidinone (DMI), reported at 225 °C [1]. This difference permits sustained reactions at temperatures where DMI would begin to reflux vigorously or require pressurized vessels [2].

Boiling Point
Head-to-head
DMPU 246.5 °C
vs DMI 225 °C
Δ ≈ +21.5 °C
Expands high-temperature reaction window
At atmospheric pressure; supports polycondensation and distillative workup
Organic synthesis Polymer chemistry High-temperature reactions

Melting Point of −20 °C vs +8.2 °C for DMI Ensures Liquid Handling at Sub-Ambient Temperatures

DMPU remains liquid down to −20 °C, whereas DMI freezes at +8.2 °C, making DMPU the clearly more practical choice for reactions conducted in cold rooms, winter shipping, or low-temperature organometallic protocols where solvent solidification would halt stirring and reagent addition [1].

Melting Point
Head-to-head
DMPU −20 °C
vs DMI +8.2 °C
Δ ≈ −28 °C
Ensures liquid handling at sub-ambient conditions
Avoids DMI solidification in cold-room or low-temperature setups
Low-temperature synthesis Formulation chemistry Solvent handling

Limiting Equivalent Conductivity in DMPU is ~1.5× Lower than in DMEU, Reflecting Viscosity-Governed Ion Transport

Rosenfarb and Caruso (1976) demonstrated that the limiting equivalent conductivities of alkali metal and tetraalkylammonium salts are approximately 1.5 times greater in 1,3-dimethylethyleneurea (DMEU) than in DMPU at 25 °C, a difference attributed to the exact viscosity ratio between the two solvents. All salts were found to be essentially unassociated in both media, confirming that ionic mobility, rather than ion-pairing, drives the conductivity difference [1]. This means DMPU-based electrolyte systems will inherently exhibit higher resistivity for the same salt concentration, a critical factor when selecting solvents for electrochemical or battery applications.

Conductivity Ratio
Head-to-head
Λ₀(DMEU) / Λ₀(DMPU) ≈ 1.5
Viscosity-driven ion transport difference
25 °C, 1–100 ×10⁻⁴ M; salts essentially unassociated in both media
Electrolyte solutions Conductivity Battery research

DMPU's Space-Demanding Ligand Architecture Forces Reduced Metal-Ion Coordination Numbers Compared to DMSO and Less Bulky Solvents

The methyl groups flanking the carbonyl oxygen in DMPU create steric crowding at the metal coordination sphere, forcing lower coordination numbers than observed with less space-demanding oxygen-donor solvents such as dimethyl sulfoxide (DMSO) or DMEU [1]. For example, nickel(II) in DMPU adopts a five-coordinate solvate geometry versus the six-coordinate species typically formed in DMSO, and this coordination-number reduction markedly enhances the complex formation reactivity of nickel(II) in DMPU [2]. Crystallographic data reveal M–O–C bond angles ranging from 125° to 170°, a structural adaptation unique to space-demanding ligands that allows DMPU to accommodate the steric constraints while maintaining a stable coordination sphere [1].

Coordination Number
Head-to-head
Five-coordinate Ni²⁺ in DMPU
vs six-coordinate in DMSO
May enhance metal reactivity in catalytic cycles
Nickel(II) bromide/iodide; calorimetric and crystallographic evidence
Coordination chemistry Catalysis Organometallic chemistry

Lower Gravimetric CO₂ Solubility Compared to TMU and DMI Positions DMPU for Selective Gas Absorption Applications

The gravimetric solubility of CO₂ in cyclic urea solvents follows the sequence TMU > DMI ≈ γ-butyrolactone ≈ γ-valerolactone > DMPU, indicating that DMPU exhibits the lowest CO₂ uptake among the three closely related urea derivatives [1]. This differential solubility behavior, established at temperatures from 293.15 K to 323.15 K, suggests that DMPU-based processes will retain less dissolved CO₂ under equilibrium conditions, potentially reducing degassing requirements or side reactions in CO₂-sensitive syntheses compared to TMU-based systems.

CO₂ Solubility Rank
Reported
TMU > DMI ≈ BL ≈ GBL > DMPU
Lowest CO₂ uptake among urea derivatives tested
293–323 K, up to 120 kPa; may reduce degassing needs in CO₂-sensitive reactions
Gas absorption CO₂ capture Solvent selection

Toxicological Risk Profile: DMI Reported as Lower Risk Than DMPU, Requiring Application-Specific Risk-Benefit Analysis

In a direct comparison of HMPA replacement solvents for insect pheromone synthesis, Lo and Chao (1990) reported that the potential toxicological risk of DMI is less than that of DMPU, despite both being significantly safer than the carcinogenic HMPA [1]. DMPU carries GHS hazard statements H302 (harmful if swallowed), H318 (causes serious eye damage), and H361f (suspected of damaging fertility), corresponding to an oral LD₅₀ in rabbit of 1770 mg/kg and an intraperitoneal LD₅₀ in rat of 1300 mg/kg [2]. For comparison, DMI has a rat oral LD₅₀ of approximately 1261 mg/kg . The quantitative acute toxicity values are not dramatically different; however, the reproductive toxicity classification and the published comparative risk assessment indicate that DMI may be preferable where worker exposure is difficult to control, while DMPU's performance advantages may outweigh its marginally different hazard profile in contained industrial processes.

Toxicological Profile
Context-dependent
Oral LD₅₀ 1770 mg/kg (rabbit)
i.p. 1300 mg/kg (rat)
GHS H361f
Reproductive toxicity classification differs from DMI
H302, H318; DMI reported as lower risk in some publications
Toxicology Solvent safety Green chemistry

Optimal Procurement Scenarios for N,N'-Dimethyltrimethyleneurea Based on Verified Quantitative Differentiation


High-Temperature Polycondensation and Distillative Solvent Recovery

Processes requiring sustained reaction temperatures above 220 °C—such as poly(aryl ether) synthesis, polyamide polycondensation, or solvent-intensive distillations—benefit from DMPU's boiling point of 246.5 °C, which exceeds DMI by approximately 21 °C, reducing the risk of solvent vapor lock and enabling atmospheric-pressure operation at higher thermal regimes [1]. The −20 °C melting point also simplifies cold-process workup.

Coordination Chemistry and Catalysis Requiring Enhanced Metal Reactivity

When nickel(II)- or other transition-metal-mediated transformations demand increased complex formation reactivity, DMPU's space-demanding structure drives five-coordinate solvate formation versus the six-coordinate geometry typical in DMSO, directly accelerating ligand substitution and catalytic turnover [2]. This makes DMPU the solvent of choice in organometallic screening campaigns where coordination number reduction is mechanistically advantageous.

Electrolyte Formulations Where Controlled Ionic Mobility is Desired

The ~1.5× lower limiting equivalent conductivity in DMPU compared to DMEU, arising from higher viscosity, provides a means to tune ion transport rates in lithium-ion battery electrolytes or electrodeposition baths [3]. Researchers seeking to suppress unwanted ionic migration without altering salt concentration can leverage this quantitative viscosity–conductivity relationship.

Carcinogenic HMPA Replacement with Documented Toxicological Precedent

For large-scale alkylations of terminal acetylenes or chiral amine N-alkylations where HMPA has been historically employed, DMPU's established track record as a less toxic substitute (oral LD₅₀ (rabbit) 1770 mg/kg vs HMPA's carcinogenicity classification) provides regulatory documentation and published synthetic protocols [4]. When performance parity with HMPA is required and DMI's lower toxicological risk is not the primary driver, DMPU remains the most extensively validated HMPA replacement.

Application
Selection Property
Validation Focus
High-temperature polycondensation
Boiling point elevation
Process temperature margin assessment
Organometallic catalysis studies
Coordination number modulation
Metal reactivity enhancement review
Electrolyte formulation
Viscosity-governed ionic conductivity
Ion transport rate verification
HMPA replacement in synthesis
Reported hazard profile vs. HMPA
Exposure control and protocol alignment

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